N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5/c27-17(12-26-15-8-4-5-9-16(15)30-21(26)29)22-20-24-23-19(31-20)13-10-18(28)25(11-13)14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSOSGJPNPVYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly focusing on its anticancer and antimicrobial effects.
The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activity. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O3 |
| Molecular Weight | 354.37 g/mol |
| LogP | 2.638 |
| Polar Surface Area | 63.41 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route includes the formation of the oxadiazole and oxobenzoxazole moieties, which are then linked via an acetamide bond.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine, including this compound, exhibit significant anticancer properties. The following findings highlight its anticancer activity:
- Cell Line Studies : In vitro studies using A549 human lung adenocarcinoma cells showed that compounds with similar structures significantly inhibited cell viability. For instance, compounds containing 5-nitrothienyl moieties demonstrated potent cytotoxicity while maintaining lower toxicity towards non-cancerous cells .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators .
- Comparative Efficacy : When compared to standard chemotherapeutics like cisplatin, certain derivatives exhibited comparable or enhanced efficacy against A549 cells, indicating their potential as alternative therapeutic agents .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Pathogen Testing : The compound was tested against multidrug-resistant strains of Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Results indicated that some derivatives displayed promising antimicrobial activity, particularly against resistant strains .
- Inhibition Studies : The minimum inhibitory concentrations (MICs) were determined for various derivatives, revealing significant activity against both Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Anticancer Properties : A study investigated a series of 5-oxopyrrolidine derivatives and found that those with specific substitutions exhibited enhanced anticancer activity against various cancer cell lines while minimizing toxicity to normal cells .
- Antimicrobial Efficacy : Another study focused on 5-oxopyrrolidine derivatives showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating infections caused by resistant pathogens .
Comparison with Similar Compounds
PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide)
[11C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide)
- Key Features : Naphthalene substitution at the benzoxazolone ring.
- Application : TSPO PET tracer with reduced intersubject variability in binding studies.
- Advantage : Superior bioavailability and metabolic stability in human and rat liver S-9 fractions compared to earlier TSPO ligands .
Oxadiazole-Containing Analogues with Diverse Pharmacophores
Oxadiazol-Phthalazinone Derivatives (4b–4d)
- Key Features: 1,3,4-oxadiazole linked to phthalazinone and sulfonamide/p-tolyl/chlorophenyl groups.
- Application : Anti-proliferative agents with IC50 values in the micromolar range against cancer cell lines.
- Structural Contrast: Replaces the pyrrolidinone ring in the target compound with phthalazinone, reducing solubility (melting points >250°C) .
Benzofuran–Oxadiazole Hybrids (2a–2b)
- Key Features : Benzofuran-substituted oxadiazole with chlorophenyl/methoxyphenyl acetamide.
- Application : Antimicrobial agents with laccase catalysis activity.
- Advantage : Broader spectrum of substituents enhances microbial target engagement .
Acetamide Derivatives with Enzyme Inhibition Activity
N-(4-Sulfamoylphenyl)-2-((5-(indol-3-ylmethyl)-oxadiazol-2-yl)thio)acetamide (8t–8w)
- Key Features : Indole-substituted oxadiazole with sulfamoyl/ethoxy/nitro groups.
- Application : Inhibitors of α-glucosidase (IC50: 12–45 µM) and butyrylcholinesterase (IC50: 8–32 µM).
- Structural Insight : The thioacetamide linker enhances enzyme binding compared to the target compound’s benzoxazolone-acetamide .
CPA (2-((5-((2-chlorophenyl)(dihydrothienopyridinyl)methyl)-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide)
- Key Features: Chlorophenyl and dihydrothienopyridine substituents.
- Application : Studied for cerebellar dysfunction via DFT modeling, showing affinity for neuronal targets .
Key Research Findings and Trends
Structural Flexibility vs. Bioactivity: The target compound’s pyrrolidinone-oxadiazole-benzoxazolone architecture offers a unique balance of rigidity and binding versatility compared to phthalazinone or naphthalene-based analogues.
TSPO Targeting : Benzoxazolone-acetamide derivatives (e.g., PBPA, NBMP) demonstrate that substituents like pyridinylmethylamine or naphthalene critically influence metabolic stability and imaging efficacy .
Enzyme Inhibition : Thioacetamide-linked oxadiazoles (e.g., 8t–8w) highlight the importance of electron-withdrawing groups (e.g., nitro, sulfamoyl) for enhancing inhibitory potency .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?
The compound contains a pyrrolidinone ring (5-oxo-1-phenylpyrrolidin-3-yl), a 1,3,4-oxadiazole moiety, and a benzo[d]oxazol-3(2H)-one-linked acetamide group. The oxadiazole and pyrrolidinone rings contribute to π-π stacking and hydrogen-bonding interactions, which are critical for binding to biological targets like enzymes or receptors . The acetamide linker enhances solubility and facilitates interactions with hydrophobic pockets in target proteins.
Q. What are common synthetic routes for this compound, and what intermediates are critical?
Synthesis typically involves multi-step protocols:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄) .
- Step 2: Coupling the oxadiazole intermediate with a pyrrolidinone derivative using chloroacetyl chloride or similar reagents in the presence of triethylamine .
- Step 3: Functionalization of the benzo[d]oxazolone-acetamide moiety via nucleophilic substitution or amide bond formation . Key intermediates include 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide and 5-oxo-1-phenylpyrrolidin-3-yl precursors.
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry and substituent positions, particularly for distinguishing oxadiazole and oxazolone protons .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula and fragmentation patterns .
- X-ray Crystallography: For resolving stereochemical ambiguities in the pyrrolidinone and oxadiazole rings .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict bioactivity?
- Quantum Chemical Calculations: Used to model reaction pathways (e.g., transition states in oxadiazole cyclization) and identify energetically favorable conditions (e.g., solvent effects) .
- Molecular Docking: Predicts binding affinities to targets like GABA receptors or kinases by simulating interactions between the oxadiazole/oxazolone moieties and active sites .
- Machine Learning: Trains models on existing SAR data to propose structural modifications for enhanced potency or reduced toxicity .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- Oxadiazole Substituents: Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring enhance metabolic stability but may reduce solubility .
- Pyrrolidinone Modifications: Replacing the 5-oxo group with a thione (-S) alters conformational flexibility, impacting binding to neurological targets .
- Acetamide Linker: Extending the chain with methylene groups (-CH₂-) improves membrane permeability but may increase off-target effects .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- In Vitro vs. In Vivo Discrepancies: Use parallel assays (e.g., enzyme inhibition + cell viability) to distinguish direct target effects from metabolic interference .
- Dose-Response Curves: Identify non-linear relationships (e.g., hormetic effects) that may explain conflicting potency values .
- Proteomic Profiling: Uncover off-target interactions (e.g., kinase inhibition) that contribute to variability in phenotypic assays .
Q. How can stability and degradation pathways be analyzed under physiological conditions?
- Forced Degradation Studies: Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions, followed by HPLC-MS to identify degradation products (e.g., cleavage of the oxadiazole ring) .
- Accelerated Stability Testing: Monitor changes in purity over time under controlled temperature/humidity using ICH guidelines .
Methodological Considerations
Designing SAR Studies:
- Library Synthesis: Prepare derivatives with systematic variations (e.g., halogenation, alkylation) using combinatorial chemistry .
- Biological Screening: Prioritize assays relevant to the compound’s hypothesized targets (e.g., acetylcholinesterase inhibition for neurological applications) .
Addressing Synthetic Challenges:
- Low Yields in Oxadiazole Formation: Optimize cyclization by adjusting reaction time (4–6 hours) and using microwave-assisted synthesis to improve efficiency .
- Purification Issues: Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from pet-ether/ethanol mixtures .
Data Interpretation in Mechanistic Studies:
- Target Deconvolution: Use CRISPR-Cas9 knockout models or siRNA silencing to validate hypothesized targets .
- Kinetic Analysis: Determine inhibition constants (Ki) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .
Tables
Table 1: Key Synthetic Intermediates and Conditions
Table 2: Common Bioactivity Assays and Targets
| Assay Type | Target | Method | Reference |
|---|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase | Ellman’s method | |
| Cytotoxicity | HeLa cells | MTT assay | |
| Receptor Binding | GABAₐ receptor | Radioligand displacement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
